4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
CAS No.: 51929-92-1
Cat. No.: VC20329558
Molecular Formula: C27H44N2O4S
Molecular Weight: 492.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51929-92-1 |
|---|---|
| Molecular Formula | C27H44N2O4S |
| Molecular Weight | 492.7 g/mol |
| IUPAC Name | 4-(3-heptadecyl-4-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
| Standard InChI | InChI=1S/C27H44N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-23(2)27(30)29(28-26)24-19-21-25(22-20-24)34(31,32)33/h19-23H,3-18H2,1-2H3,(H,31,32,33) |
| Standard InChI Key | FYPRBIXLZLEHLW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=C(C=C2)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-(3-heptadecyl-4-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid, delineates its two primary moieties:
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A 4,5-dihydro-4-methyl-5-oxo-1H-pyrazole ring substituted with a 17-carbon heptadecyl chain at the 3-position.
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A benzenesulfonic acid group para-substituted to the pyrazolone ring.
The heptadecyl chain () imparts significant hydrophobicity, while the sulfonic acid group () enhances water solubility through ionization. This amphiphilic character suggests potential surfactant-like behavior .
Table 1: Key Structural and Physical Properties
Spectroscopic and Analytical Data
Although experimental spectral data (e.g., NMR, IR) are unavailable in public literature, the Standard InChI string provided by suppliers confirms the connectivity of atoms. Hygroscopicity is anticipated due to the sulfonic acid group, necessitating storage in anhydrous conditions .
Synthesis and Manufacturing
Synthetic Pathways
While explicit reaction schemes are undisclosed, analogous pyrazolone-sulfonic acid derivatives are typically synthesized via:
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Condensation Reactions: Formation of the pyrazolone ring through cyclization of hydrazine derivatives with β-keto esters or diketones.
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Sulfonation: Introduction of the sulfonic acid group via electrophilic aromatic substitution using sulfuric acid or oleum.
The heptadecyl side chain likely originates from a long-chain alkyl halide or alcohol precursor, introduced during pyrazolone ring formation .
Industrial Production Considerations
Suppliers such as Zibo Hangyu Biotechnology and Chemlyte Solutions produce the compound at >99% purity, indicating optimized large-scale processes . Key challenges include:
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Managing exothermic reactions during sulfonation.
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Purifying the amphiphilic product to remove unreacted alkyl precursors.
Applications and Industrial Relevance
Agrochemical Intermediates
The compound serves as a precursor for pesticides and antifungal agents, leveraging its ability to modify microbial cell membrane permeability via hydrophobic interactions .
Surfactants and Polymer Science
Its amphiphilic structure facilitates use in:
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Emulsion polymerization as a stabilizer.
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Detergent formulations to enhance solubility of nonpolar contaminants .
Pharmaceutical Research
While direct therapeutic applications are undocumented, structurally related sulfonated pyrazolones exhibit:
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Anticancer activity through kinase inhibition.
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Anti-inflammatory effects via COX-2 modulation.
| Supplier | Purity | Application Focus | Minimum Order |
|---|---|---|---|
| Chemlyte Solutions (China) | 99.0% | R&D and commercial use | 100 g |
| Zibo Hangyu Biotechnology (China) | 99% | Pesticides, surfactants | Not specified |
| Antimex Chemical (China) | 99% | Antifungal agents | Not specified |
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